molecular formula C29H24Cl2F4N2O6 B566789 3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide CAS No. 1352122-37-2

3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide

Cat. No. B566789
CAS RN: 1352122-37-2
M. Wt: 643.413
InChI Key: HCMYUDXXVUQYHC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide is a useful research compound. Its molecular formula is C29H24Cl2F4N2O6 and its molecular weight is 643.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound has been synthesized as part of the study of impurities in the drug roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of respiratory diseases. The research involved designing and synthesizing impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, using 4-difluoromethoxyl-3-hydroxybenzaldehyde as the starting material. The synthesis process included steps like nucleophilic substitution, oxidation, acylation, and amidation reactions. The synthesized compounds were characterized using 1H-NMR, 13C-NMR, and MS, with purities confirmed via HPLC, demonstrating the presence of these impurities in roflumilast (Li Xing-yu, 2015).

Structural Identification and Analysis

Another study focused on identifying degradation products of roflumilast, utilizing high-resolution mass spectrometry and density functional theory calculations. This research revealed various degradation products, including the compound , under different conditions (alkali, acidic, oxidative). The findings contribute to understanding the stability and storage conditions of roflumilast and related analogs (S. K. Paul & U. Dash, 2015).

Pharmacological Applications

Research on CHF6001, a novel PDE4 inhibitor designed for pulmonary diseases, highlighted the importance of structural analogs like the compound . These studies underscored the compound's role in developing potent anti-inflammatory drugs with applications in treating asthma and chronic obstructive respiratory disease. The research demonstrated the compound's efficacy and tolerance in relevant animal models, offering insights into PDE4 inhibition's therapeutic potential (G. Villetti et al., 2015).

properties

IUPAC Name

3-(cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2F4N2O6/c30-19-11-36-12-20(31)25(19)37(26(38)17-5-7-21(42-28(32)33)23(9-17)40-13-15-1-2-15)27(39)18-6-8-22(43-29(34)35)24(10-18)41-14-16-3-4-16/h5-12,15-16,28-29H,1-4,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMYUDXXVUQYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N(C3=C(C=NC=C3Cl)Cl)C(=O)C4=CC(=C(C=C4)OC(F)F)OCC5CC5)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2F4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide

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